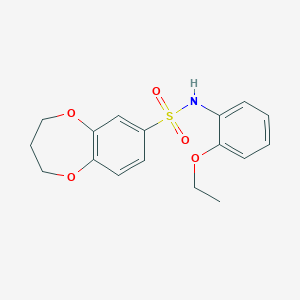

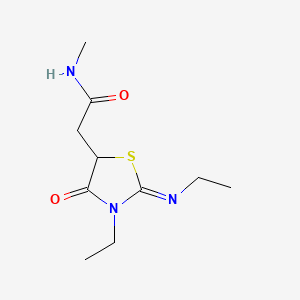

![molecular formula C13H14N2O3S B2875277 乙酸(4-氧代-6,7-二氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-3(5H)-基)乙酯 CAS No. 433702-79-5](/img/structure/B2875277.png)

乙酸(4-氧代-6,7-二氢-4H-环戊[4,5]噻吩并[2,3-d]嘧啶-3(5H)-基)乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “ethyl (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate” is a complex organic molecule. It is related to the class of compounds known as 3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ones . These compounds are known for their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy . The exact structure would depend on the specific substituents and their positions in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and would depend on the specific conditions and reagents used. For instance, the compound could potentially undergo various organic reactions, such as condensation, substitution, or redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its molecular formula and structure, such as its molecular weight and the types of intermolecular forces it might exhibit .科学研究应用

Anticancer Activity

This compound has shown promise in the field of oncology. It exhibits anti-proliferative activity and can induce apoptosis in leukemia cells, particularly in human promyelocytic leukemia HL-60 cells . The compound’s ability to alter intracellular calcium and reactive oxygen species levels, affect mitochondrial membrane potential, and regulate proteins involved in apoptosis makes it a potential candidate for anti-leukemia therapeutics.

Antimicrobial Properties

Thiophene derivatives, which are part of this compound’s structure, have been reported to possess antimicrobial properties . This includes activity against a range of pathogens, making it valuable in the development of new antimicrobial agents that could be used to treat various infections.

Antifungal Applications

The compound has been identified to have antifungal actions . This is particularly important in the development of new treatments for fungal infections, which are becoming increasingly resistant to existing antifungal drugs .

Antiviral Therapeutics

Research indicates that derivatives of this compound show antiviral activity against Newcastle disease virus, suggesting potential as a lead molecule for antiviral drug development . This could be significant in the treatment of diseases caused by viruses similar to the Newcastle disease virus.

Anti-inflammatory Uses

The anti-inflammatory properties of thiophene derivatives make this compound a candidate for the development of new anti-inflammatory drugs . These could be used to treat chronic inflammatory diseases, providing a new avenue for therapeutic intervention.

Kinase Inhibition

Compounds containing thiophene structures have been found to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cells . This kinase inhibiting property is essential for the development of drugs targeting various diseases, including cancer.

未来方向

属性

IUPAC Name |

ethyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-10(16)6-15-7-14-12-11(13(15)17)8-4-3-5-9(8)19-12/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNPBSNWKULNJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

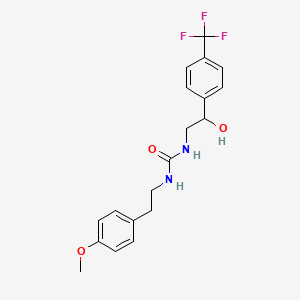

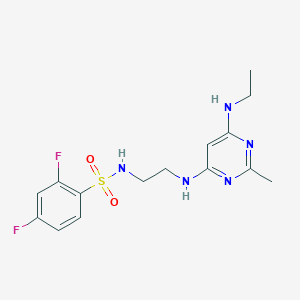

![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)

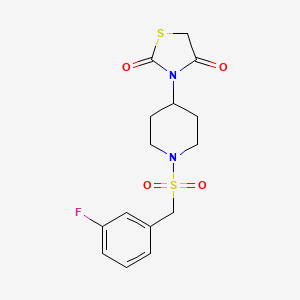

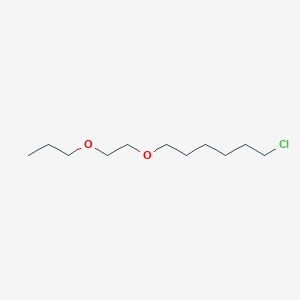

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)

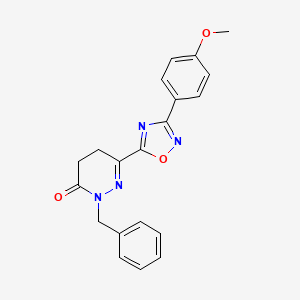

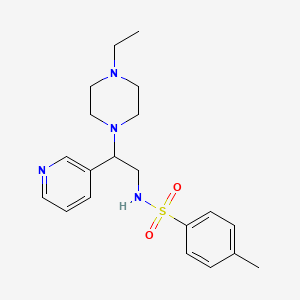

![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)

![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)